molecular formula C3H9ClN2O B558173 Boc-Lys(Ac)-OH CAS No. 6404-26-8

Boc-Lys(Ac)-OH

Cat. No.: B558173
CAS No.: 6404-26-8
M. Wt: 124.57 g/mol
InChI Key: GAGJMOQGABUOBK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boc-Lys(Ac)-OH primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

This compound interacts with HDACs, which regulate the lysine acetylation status of proteins dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It is known that the compound is a colorimetric substrate for hdacs and is used in hdac activity assays . The binding kinetics of HDAC inhibitors, such as this compound, are time-dependent and correlate with on-target activity .

Result of Action

The result of this compound’s action is the inhibition of HDAC activity, leading to increased acetylation of histones and non-histone proteins . This can result in changes in gene expression, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of this compound can be influenced by the cellular environment. For example, it has been observed that malignant cell lines show high levels of HDAC activity, providing a selective environment for targeted cancer therapy .

Biochemical Analysis

Biochemical Properties

Boc-Lys(Ac)-OH is primarily used as a substrate in assays to study the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. This compound interacts with these enzymes by providing an acetylated lysine residue that can be deacetylated. This interaction is crucial for understanding the regulation of gene expression and the role of histone modifications in cellular processes .

Cellular Effects

The effects of this compound on cells are largely dependent on its role as a substrate for histone deacetylases. By participating in the deacetylation process, this compound influences gene expression, cell cycle progression, and apoptosis. The deacetylation of histones by histone deacetylases, facilitated by this compound, leads to a more condensed chromatin structure and reduced gene transcription. This can impact various cellular processes, including cell differentiation and response to DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with histone deacetylases. The compound’s acetyl group is removed by the enzyme, resulting in the formation of deacetylated lysine and acetate. This deacetylation reaction is a key step in the regulation of chromatin structure and gene expression. This compound serves as a model substrate to study the catalytic mechanism of histone deacetylases and to screen for potential inhibitors of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over prolonged periods or under conditions that promote hydrolysis of the Boc protecting group. Long-term studies have shown that this compound can maintain its functionality in enzymatic assays, although periodic verification of its activity is recommended .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound is effective in modulating histone deacetylase activity without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including potential toxicity and off-target interactions. It is important to determine the optimal dosage that achieves the desired biochemical effects while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein acetylation and deacetylation. The compound interacts with histone deacetylases, which catalyze the removal of the acetyl group from lysine residues. This reaction is part of the broader metabolic network that regulates protein function and gene expression through post-translational modifications. The acetyl group released during the deacetylation process can be further metabolized or utilized in other biochemical reactions .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments where histone deacetylases are active. The compound may interact with transporters or binding proteins that facilitate its localization to the nucleus, where it can participate in chromatin remodeling. The distribution of this compound within tissues and cells is influenced by its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with histone deacetylases and other nuclear proteins. The compound’s subcellular localization is directed by its ability to bind to nuclear transport proteins and its affinity for chromatin-associated enzymes. This localization is essential for its role in modulating gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Ac)-OH typically involves the protection of the amino groups of lysine. The process begins with the acetylation of the ε-amino group of lysine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Ac)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982132
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-26-8
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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